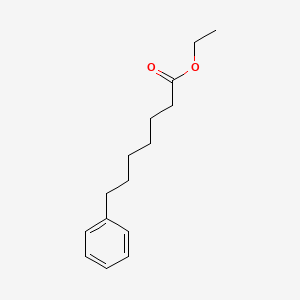
Ethyl 7-phenylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-phenylheptanoate is an organic compound with the molecular formula C15H22O2. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a phenyl group attached to the heptanoate chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 7-phenylheptanoic acid or 7-phenylheptanone.
Reduction: Formation of 7-phenylheptanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-phenylheptanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl 7-phenylheptanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 7-phenylheptanoic acid and ethanol. The phenyl group can interact with aromatic receptors, while the heptanoate chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparaison Avec Des Composés Similaires
Ethyl 7-oxo-7-phenylheptanoate: Similar structure but with a ketone group instead of a hydrogen atom on the heptanoate chain.
Ethyl 7-hydroxy-7-phenylheptanoate: Contains a hydroxyl group instead of a hydrogen atom on the heptanoate chain.
Uniqueness: Ethyl 7-phenylheptanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its combination of an ethyl ester and a phenyl group makes it particularly useful in various synthetic and industrial applications.
Propriétés
Numéro CAS |
134511-26-5 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
ethyl 7-phenylheptanoate |
InChI |
InChI=1S/C15H22O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,2-4,6,9-10,13H2,1H3 |
Clé InChI |
DCTOMVAFOAGKCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


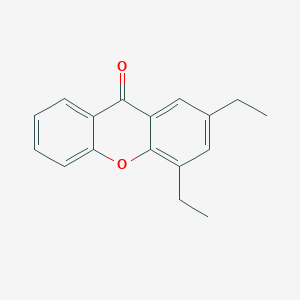


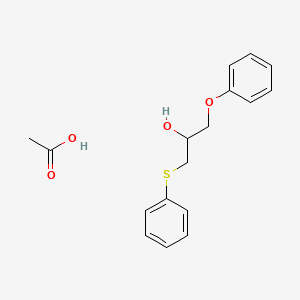
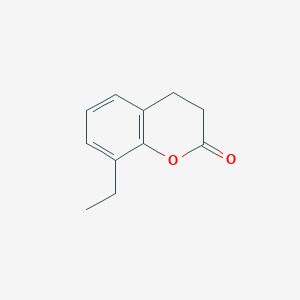
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
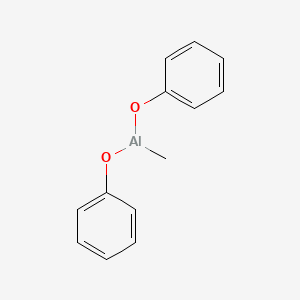
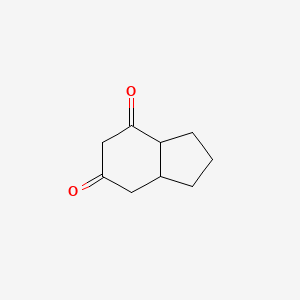

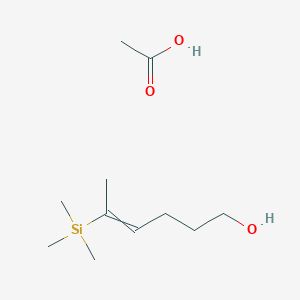
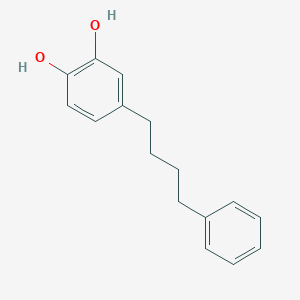
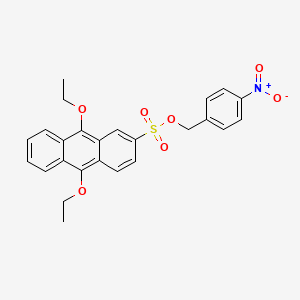
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
